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This guide provides a comprehensive comparison of the clinical trial data for RGX-104, a first-

in-class oral small molecule agonist of the Liver X Receptor (LXR), with available data for other

LXR agonists in the context of oncology. While clinical data for direct comparator LXR agonists

in oncology is limited, this guide summarizes the key findings for RGX-104 and places them in

the context of other agents in the same class based on preclinical evidence.

RGX-104: Mechanism of Action
RGX-104 functions by activating the LXR, which in turn leads to the transcriptional activation of

the Apolipoprotein E (ApoE) gene.[1][2][3] This activation of the LXR/ApoE pathway stimulates

the innate immune response against cancer through several mechanisms:

Depletion of Myeloid-Derived Suppressor Cells (MDSCs): RGX-104 has been shown to

significantly reduce the levels of circulating MDSCs, which are immunosuppressive cells that

hinder the anti-tumor activity of T-cells.[1][2][3]

Activation of Dendritic Cells (DCs): The compound stimulates dendritic cells, which are

crucial for initiating and shaping the adaptive immune response against tumors.

Stimulation of T-Cells: By reducing immunosuppression and activating DCs, RGX-104 leads

to the activation of cytotoxic T-lymphocytes (CTLs), enhancing the body's ability to fight

cancer.[1][2][3]
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Inhibition of Tumor Angiogenesis: LXR activation also plays a role in blocking the formation

of new blood vessels that tumors need to grow and spread.[1]

This multi-faceted mechanism of action makes RGX-104 a promising agent in immuno-

oncology.
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Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://inspirna.com/wp-content/uploads/RGX-104-ASCO-2018_Final.pdf
https://www.benchchem.com/product/b560420?utm_src=pdf-body
https://www.benchchem.com/product/b560420?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560420?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Tumor Microenvironment

RGX-104

Liver X Receptor (LXR)

activates

Apolipoprotein E (ApoE)

upregulates transcription

Tumor Angiogenesis

inhibits

Myeloid-Derived
Suppressor Cells (MDSCs)

depletes

Dendritic Cells (DCs)

activates

Cytotoxic T-Lymphocytes
(CTLs)

suppresses stimulates

Anti-Tumor Immunity

promotes

hinders

Click to download full resolution via product page

Caption: Signaling pathway of RGX-104 in the tumor microenvironment.

Clinical Trial Data: RGX-104 (NCT02922764)
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The primary clinical trial for RGX-104 is a Phase 1/1b dose-escalation and expansion study

(NCT02922764) evaluating its safety and efficacy as both a monotherapy and in combination

with other anti-cancer agents in patients with advanced solid tumors.[4][5]

Experimental Protocol: NCT02922764
The study consists of two main stages:

Dose Escalation: This stage aimed to determine the maximum tolerated dose (MTD) and

recommended Phase 2 dose (RP2D) of RGX-104, both as a single agent and in combination

with nivolumab, ipilimumab, docetaxel, or pembrolizumab plus carboplatin/pemetrexed.[4]

Patients with various advanced solid tumors and lymphomas who had progressed on

standard therapies were enrolled.[4]

Dose Expansion: In this stage, additional patients with specific cancer types, including non-

small cell lung cancer (NSCLC), small cell lung cancer (SCLC), and endometrial cancer, are

treated at the determined RP2D to further evaluate safety, efficacy, pharmacokinetics, and

pharmacodynamics.[4]

Key Methodologies:

Drug Administration: RGX-104 is administered orally.[2] Dosing schedules have varied

across cohorts, including daily and twice-daily (BID) regimens.[2]

Patient Population: Patients with advanced, refractory solid tumors were enrolled.[2] Specific

expansion cohorts have focused on NSCLC and SCLC.[6]

Efficacy Assessment: Tumor responses are evaluated using Response Evaluation Criteria in

Solid Tumors (RECIST 1.1).[7]

Pharmacodynamic Assessment: Biomarkers of LXR target engagement and immune activity

are monitored, including ApoE gene expression in whole blood and levels of circulating

immune cells (MDSCs, DCs, T-cells) by flow cytometry.[1]
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Parameter Result Reference

Number of Patients 26 [3]

Tumor Types
Variety of refractory solid

tumors
[3]

Dosing Regimens
Ranging from 120 mg QD to

200 mg BID
[1]

Confirmed Partial Response

(PR)

1 patient with high-grade

neuroendocrine carcinoma

(>79% reduction in index

lesions)

[3]

Disease Control Rate (DCR)
40% (Stable Disease + Partial

Response)
[3]

Key Adverse Events (On-

target)

Reversible hyperlipidemia and

neutropenia
[1][3]

Pharmacodynamic Effects

- Robust ApoE induction-

Sustained MDSC depletion-

CD8 T-cell activation

[1][3]

RGX-104 Combination Therapy: Phase 1b/2 Data
RGX-104 with Docetaxel in Lung Cancer

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://aacrjournals.org/cancerres/article/80/16_Supplement/CT146/645359/Abstract-CT146-RGX-104-a-first-in-class
https://aacrjournals.org/cancerres/article/80/16_Supplement/CT146/645359/Abstract-CT146-RGX-104-a-first-in-class
https://inspirna.com/wp-content/uploads/RGX-104-ASCO-2018_Final.pdf
https://aacrjournals.org/cancerres/article/80/16_Supplement/CT146/645359/Abstract-CT146-RGX-104-a-first-in-class
https://aacrjournals.org/cancerres/article/80/16_Supplement/CT146/645359/Abstract-CT146-RGX-104-a-first-in-class
https://inspirna.com/wp-content/uploads/RGX-104-ASCO-2018_Final.pdf
https://aacrjournals.org/cancerres/article/80/16_Supplement/CT146/645359/Abstract-CT146-RGX-104-a-first-in-class
https://inspirna.com/wp-content/uploads/RGX-104-ASCO-2018_Final.pdf
https://aacrjournals.org/cancerres/article/80/16_Supplement/CT146/645359/Abstract-CT146-RGX-104-a-first-in-class
https://www.benchchem.com/product/b560420?utm_src=pdf-body
https://www.benchchem.com/product/b560420?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560420?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter
2/3L NSCLC
(n=5
evaluable)

2L SCLC (n=8
evaluable)

Overall (n=13
evaluable)

Reference

Objective

Response Rate

(ORR)

80% (4 PRs) 12.5% (1 PR) 38% (5 PRs) [6]

Disease Control

Rate (DCR)
- - 77% [6]

Treatment

Regimen

120mg RGX-104

BID (5 days on/2

days off) +

docetaxel

120mg RGX-104

BID (5 days on/2

days off) +

docetaxel

120mg RGX-104

BID (5 days on/2

days off) +

docetaxel

[6]

Common

Treatment-

Emergent AEs

(N=17)

Fatigue (12),

Diarrhea (9),

Nausea (9),

Decreased

appetite (8),

Neutropenia (7),

Weight loss (7)

Fatigue (12),

Diarrhea (9),

Nausea (9),

Decreased

appetite (8),

Neutropenia (7),

Weight loss (7)

Fatigue (12),

Diarrhea (9),

Nausea (9),

Decreased

appetite (8),

Neutropenia (7),

Weight loss (7)

[6]

RGX-104 with Docetaxel in CPI-Refractory Patients

Parameter Result (n=9 evaluable) Reference

Disease Control Rate (DCR) 66% [3][8]

Partial Responses (PRs)
2 patients (1 SCCHN, 1

melanoma)
[3][8]

Pharmacodynamic Effects

Increased T-cell activation

markers (up to 5-fold increase

in total CD8 T-cells, 7-fold in

LAG-3+ CD8 T-cells, 75-fold

induction of serum IFNγ)

[3][8]
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Cross-Study Comparison with Other LXR Agonists
in Oncology
Direct clinical comparisons of RGX-104 with other LXR agonists in oncology are not currently

possible due to the limited clinical development of other agents in this therapeutic area.

However, preclinical data for other LXR agonists provide some context for the potential of this

drug class.

LXR Agonist
Cancer Type
(Preclinical)

Key Preclinical
Findings

Reference

T0901317

Prostate, Breast,

Lung, Colon,

Pancreatic Cancer

- Inhibited cell

proliferation and

induced G1/S arrest-

Downregulated

protein kinase B (Akt)

survival signaling-

Induced apoptosis

[9]

GW3965 Breast, Colon Cancer

- Downregulated

E2F2, a key cell cycle

regulator- Inhibited

cell proliferation-

Showed synergistic

effects with

carboplatin in a basal-

like breast cancer

model

[9][10]

LXR-623 Solid Tumors

- Showed synergistic

effects with BH3

mimetics by

downregulating Bcl-2

[11]

It is important to note that these are preclinical findings and may not be representative of

clinical efficacy or safety in humans. The development of many early LXR agonists was

hampered by side effects such as hypertriglyceridemia.[9]
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Experimental Workflow: Immune Monitoring in the
RGX-104-001 Trial
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Caption: Workflow for monitoring immune responses in the RGX-104-001 trial.
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Logical Relationship: Rationale for RGX-104
Combination Therapy

Rationale for Combination Therapy
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Caption: Rationale for combining RGX-104 with chemotherapy and checkpoint inhibitors.

Conclusion
The clinical data for RGX-104, particularly from the Phase 1/1b study NCT02922764,

demonstrates its potential as a novel immuno-oncology agent. The drug has shown acceptable

safety, on-target pharmacodynamic effects, and encouraging preliminary efficacy, both as a

monotherapy and in combination with standard-of-care agents like docetaxel. The mechanism

of action, centered on the depletion of MDSCs and activation of an anti-tumor immune

response, provides a strong rationale for its use in combination with chemotherapy and

checkpoint inhibitors, especially in resistant patient populations.
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While a direct clinical comparison with other LXR agonists in oncology is not yet possible, the

promising results for RGX-104 warrant its continued development. Future randomized clinical

trials will be crucial to definitively establish its efficacy and role in the treatment of various

cancers. The preclinical data for other LXR agonists, while not directly comparable, further

support the LXR/ApoE pathway as a valid and promising target in oncology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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